4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride (PDPA) is a synthetic compound with a variety of applications in scientific research. It is a small molecule that can be easily synthesized in the laboratory and has been used in a variety of studies due to its unique properties.
Scientific Research Applications
Application in Cancer Research
- Scientific Field : Cancer Research
- Summary of Application : This compound is used as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
- Methods of Application : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results or Outcomes : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Application in Anti-Inflammatory Research
- Scientific Field : Anti-Inflammatory Research
- Summary of Application : Pyrimidines, including “4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride”, display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPKGMNDUFYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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